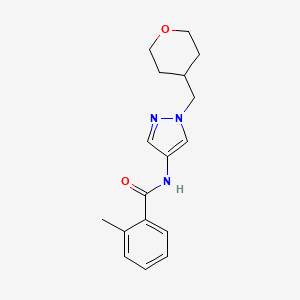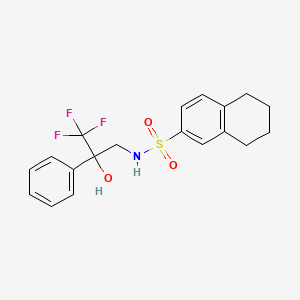
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic structure. The trifluoro group would introduce a significant amount of electron-withdrawing character, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions. The trifluoro group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoro group could increase the compound’s lipophilicity, which might influence its solubility and distribution in biological systems .科学的研究の応用
Binding and Interaction Studies
One area of application involves the study of binding interactions between chemical compounds and proteins. For example, research on similar sulfonamide derivatives has explored their binding to bovine serum albumin using fluorescent probe techniques, highlighting the utility of these compounds in investigating the nature of protein-ligand interactions (H. Jun, R. T. Mayer, C. Himel, & L. Luzzi, 1971) source.
Catalysis and Organic Synthesis
Another significant application is in the field of organic synthesis and catalysis. For instance, sulfur-mediated electrophilic cyclization reactions involving aryl-substituted internal alkynes have been developed, with certain sulfonamide derivatives facilitating the synthesis of complex organic structures, such as 3-sulfenyl-1,2-dihydronaphthalenes (Zhong Zhang, Pan He, H. Du, Jiaxi Xu, & Pingfan Li, 2019) source.
Enzyme Inhibition
Research on sulfonamide derivatives has also focused on their potential as enzyme inhibitors. A study on sulfonamides derived from indanes and tetralines revealed their inhibitory effects on human carbonic anhydrase isozymes, illustrating the potential of these compounds in medicinal chemistry and pharmacology (Yusuf Akbaba, Akın Akıncıoğlu, Hülya Göçer, S. Göksu, I. Gülçin, & C. Supuran, 2014) source.
Material Science
In material science, research has explored the synthesis of novel compounds for applications such as antimicrobial agents. A study on new tetrahydronaphthalene-sulfonamide derivatives showcased their potent antimicrobial activities, underscoring the relevance of these compounds in developing new materials with antimicrobial properties (Hanaa S. Mohamed, M. Haiba, N. A. Mohamed, G. Awad, & N. Ahmed, 2021) source.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S/c20-19(21,22)18(24,16-8-2-1-3-9-16)13-23-27(25,26)17-11-10-14-6-4-5-7-15(14)12-17/h1-3,8-12,23-24H,4-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTOQAVMGSTJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyanomethyl)-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2763106.png)
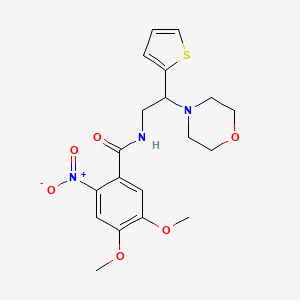
![2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2763108.png)
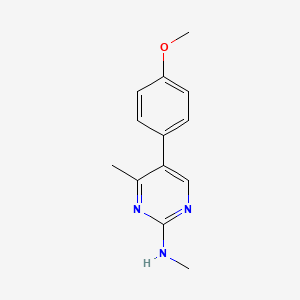
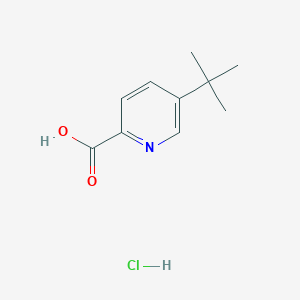

![2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide](/img/structure/B2763115.png)



![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2763125.png)

![2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2763127.png)
